molecular formula C9H13NSSi B2852659 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole CAS No. 329203-85-2

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole

Cat. No. B2852659
CAS RN: 329203-85-2
M. Wt: 195.36
InChI Key: UKKNFAGXYOWTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with a trimethylsilyl ethynyl group can be achieved through various methods. For instance, 2-[(Trimethylsilyl)ethynyl]aniline, a related compound, can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .


Chemical Reactions Analysis

The trimethylsilyl ethynyl group is known for its reactivity in organic chemistry. It can participate in various reactions, including palladium-catalyzed reactions .

Scientific Research Applications

Synthesis of Liquid Crystalline Materials

The trimethylsilyl (TMS) group in this compound plays a crucial role in the synthesis of liquid crystalline materials. These materials exhibit mesomorphic properties, which are intermediate between liquid and solid states. The TMS group can induce a lower melting point in the central rigid organic core, leading to the formation of stable mesophases with interesting electro-optic properties . This is particularly useful in the development of displays and sensors.

properties

IUPAC Name

trimethyl-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NSSi/c1-8-10-9(7-11-8)5-6-12(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKNFAGXYOWTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole

Synthesis routes and methods

Procedure details

A flask was charged with 4-bromo-2-methylthiazole (400 mg, 2.247 mmol) and triethylamine (8 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (0.381 mL, 2.70 mmol) and purged 15 min longer. To this was added copper(I) iodide (21.39 mg, 0.112 mmol), and Pd(PPh3)2Cl2 (79 mg, 0.112 mmol). The reaction stirred at room temperature for 72 h. The reaction was diluted with ethyl acetate (16 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->6% EtOAc/Hex) gave 307 mg (70%) as a light amber oil. 1H-NMR (CDCl3, 500 MHz) δ 7.34 (s, 1H), 2.72 (s, 3H), 0.27 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 165.6, 137.0, 123.0, 98.4, 94.6, 19.3, −0.1.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.381 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
21.39 mg
Type
catalyst
Reaction Step Five
Quantity
79 mg
Type
catalyst
Reaction Step Five

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